5-(3-Methoxyphenyl)hexanoic acid
Overview
Description
5-(3-Methoxyphenyl)hexanoic acid is a chemical compound with the molecular formula C13H18O3 and a molecular weight of 222.28 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a hexanoic acid chain with a methoxyphenyl group attached at the 5th carbon . The InChI code for this compound is 1S/C13H18O3/c1-10(5-3-8-13(14)15)11-6-4-7-12(9-11)16-2/h4,6-7,9-10H,3,5,8H2,1-2H3,(H,14,15) .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point and storage conditions are not well-documented in the available literature.Scientific Research Applications
Synthesis and Physical-Chemical Research
5-(3-Methoxyphenyl)hexanoic acid and its derivatives have been studied for their potential in pharmaceutical science, particularly in the development of new, low-toxic, and highly-efficient medicines with a broad spectrum of biological activity. Research has involved various chemical methods like alkylation, etherification, and nucleophilic substitution, as well as physical-chemical methods like spectroscopy and chromatography to study the structure, synthesis, and individuality of these compounds (Samelyuk & Kaplaushenko, 2013).
Chemical Synthesis and Properties
Studies on the chemical synthesis and properties of compounds related to this compound include the exploration of new synthetic pathways and the investigation of their physical and chemical properties. This includes the synthesis of homologs and the study of Schiff's bases derived from this compound, which are used in various chemical applications (Kosui et al., 1982), (Gupta et al., 2016).
Application in Organic Synthesis
In organic synthesis, derivatives of this compound have been used in the synthesis of complex organic compounds. For instance, the compound has been utilized in anionic annulation and carbonyl-ene reactions for the synthesis of anthraquinones, tetrahydroanthraquinones, and pyranonaphthoquinones (Basak & Mal, 2017).
Plant Science and Agriculture
In plant science, hexanoic acid, a compound closely related to this compound, has been studied for its role in inducing resistance in plants against pathogens. It has been observed to activate metabolic pathways in plants and enhance the emission of volatile compounds, suggesting its potential application in agriculture (Llorens et al., 2016).
Medicinal Applications
Medicinally, derivatives of this compound have been explored for their antispasmodic and antidiarrhoeal activities. Such studies indicate the potential of these compounds as lead compounds for the development of new spasmolytic remedies (Sadraei et al., 2014).
Properties
IUPAC Name |
5-(3-methoxyphenyl)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-10(5-3-8-13(14)15)11-6-4-7-12(9-11)16-2/h4,6-7,9-10H,3,5,8H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQMLSAFYBPMFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=O)O)C1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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